molecular formula C8H15NO B3000628 (3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole CAS No. 2307782-29-0

(3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole

Cat. No. B3000628
CAS RN: 2307782-29-0
M. Wt: 141.214
InChI Key: HNFJAUHXPZKRIA-NKWVEPMBSA-N
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Description

The compound is a type of pyrrole, which is a heterocyclic aromatic organic compound . Pyrroles are typically colorless, but they may become colored depending on the substituents attached to the ring .


Synthesis Analysis

Pyrroles can be synthesized through several methods, including the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .


Molecular Structure Analysis

The structure of pyrroles generally consists of a five-membered ring with alternating single and double bonds. The ring contains one nitrogen atom and four carbon atoms .


Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride .


Physical And Chemical Properties Analysis

Pyrroles are typically liquid at room temperature and have a characteristic odor. They are slightly soluble in water but more soluble in organic solvents .

Scientific Research Applications

Synthesis and Structure Analysis

  • Synthesis Pathways : The synthesis of pyrrole derivatives, such as those related to (3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole, often involves condensation reactions and specific catalysts. For instance, the synthesis of dimethyl pyrroles can be achieved using Paal-Knorr condensation with the aid of uranyl nitrate hexahydrate as a catalyst under ultrasound irradiation (Satyanarayana & Sivakumar, 2011).

  • Crystal Structure Determination : Crystallographic studies are crucial for understanding the structure and properties of pyrrole derivatives. The crystal structure of pyrrole compounds can be determined through X-ray diffraction analysis, as done for various pyrrole derivatives (Zhuang Hong, 2000).

Chemical and Physical Properties

  • Magnetic Nonequivalence in NMR : Pyrrole derivatives are used to demonstrate magnetic nonequivalence in proton NMR experiments. For example, the bicyclic compound 3a,6a-diethoxycarbonyl-2,5-dimethyl-1,4-dioxo-octahydropyrrolo[3,4-c]pyrrole was used to exhibit magnetic nonequivalence for methylene protons (Welch, 1997).

  • Spectroscopic Analysis : Spectroscopic methods like FT-IR, NMR, and UV-Vis are essential for characterizing the structure of pyrrole derivatives. For instance, ethyl 4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized using these techniques, providing insights into the compound's electronic structure (Singh, Kumar, Tiwari, & Rawat, 2013).

Applications in Material Science and Chemistry

  • Chemosensors Development : Pyrrole derivatives like Pyreno[2,1-b]pyrrole have been used as selective chemosensors for fluoride ions, demonstrating remarkable colorimetric and fluorescent changes useful for real-time applications (Lin et al., 2007).

  • Luminescent Polymers : Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and solubility in organic solvents, making them useful in various applications, including light-emitting devices (Zhang & Tieke, 2008).

Safety And Hazards

Pyrroles can be harmful if swallowed or inhaled, and they can cause serious eye damage . It’s important to handle them with appropriate safety measures.

Future Directions

The future directions for research on pyrroles could involve exploring their potential uses in various fields, such as medicinal chemistry, due to their presence in many biologically active compounds .

properties

IUPAC Name

(3aR,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)5-9-7-4-10-3-6(7)8/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFJAUHXPZKRIA-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2C1COC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN[C@H]2[C@@H]1COC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Ar,6aS)-3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole

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